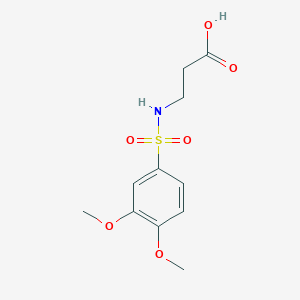

3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid

Description

Historical Evolution of Phosphodiesterase-4 as a Therapeutic Target

The identification of PDE4 as a therapeutic target originated in the late 20th century, following the discovery that cAMP hydrolysis regulates immune cell activity. Early research revealed that PDE4 isoforms (PDE4A–PDE4D) are highly expressed in neutrophils, macrophages, and T lymphocytes, where they control the amplitude and duration of cAMP signaling. Initial inhibitors like rolipram demonstrated potent anti-inflammatory effects in preclinical models but faced clinical setbacks due to dose-limiting emesis and nausea. These challenges spurred efforts to engineer second-generation inhibitors with improved selectivity and tolerability.

Structural optimization efforts focused on modifying the core pharmacophore to enhance binding affinity while minimizing central nervous system penetration. For example, apremilast, a PDE4 inhibitor approved for psoriatic arthritis, features a sulfonamide moiety that improves target engagement and metabolic stability. The incorporation of methoxy and sulfonamide groups in compounds such as 3-(3,4-dimethoxybenzenesulfonamido)propanoic acid reflects this design philosophy, leveraging electron-donating substituents to stabilize enzyme-inhibitor interactions.

Table 1: Evolution of Key PDE4 Inhibitors and Structural Features

| Compound Class | Core Structure Modifications | Therapeutic Application |

|---|---|---|

| First-Generation (e.g., Rolipram) | Dihydrobenzofuran backbone | Preclinical inflammation models |

| Second-Generation (e.g., Apremilast) | Sulfonamide with methoxy substituents | Psoriatic arthritis, psoriasis |

| Investigational (e.g., this compound) | Dimethoxybenzenesulfonamide-propanoic acid | Preclinical inflammatory targets |

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c1-17-9-4-3-8(7-10(9)18-2)19(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMXIJQFGQXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with beta-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

3-((3,4-Dimethoxyanthraquinone)-2-sulfonamido)propanoic Acid (Compound 15)

Synthesized via demethylation using BBr3, this anthraquinone-linked sulfonamide shares the 3,4-dimethoxy and sulfonamido-propanoic acid motifs. Its synthesis highlights the role of methoxy groups in modulating reactivity, as BBr3 selectively cleaves methyl ethers.

Enzyme Inhibitors with Sulfonamide Linkers

Compounds such as N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (disclosed in EP00342850) feature sulfonamide groups but lack aromatic methoxy substitutions. These analogs prioritize carboxylic acid termini for binding to proteases or metalloenzymes, whereas the target compound’s methoxy groups may favor hydrophobic interactions .

Methoxy- and Hydroxy-Substituted Propanoic Acids

3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)

This dihydroxy analog exhibits potent antioxidant activity via hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms, with IC₅₀ values in DPPH assays comparable to caffeic acid. In contrast, the target compound’s methoxy groups reduce polarity and radical-scavenging capacity, as methoxy substituents are less effective at stabilizing free radicals than hydroxyl groups .

3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid (Similarity Score: 1.00)

This mono-methoxy analog (CAS 1135-23-5) demonstrates how mixed substitution patterns balance bioavailability and activity. Its hydroxy group enables hydrogen bonding, while the methoxy group enhances lipophilicity, a property critical for blood-brain barrier penetration in neuroprotective applications .

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Metabolic Pathways of Propanoic Acid Derivatives

Gut microbiota metabolize compounds like 3-(3′,4′-dihydroxyphenyl)propanoic acid into bioactive metabolites (e.g., 3,4-dihydroxybenzoic acid), which exhibit anti-inflammatory and anticancer effects . The target compound’s methoxy groups may resist microbial dehydroxylation, altering its metabolic fate and bioavailability compared to dihydroxy analogs .

Biological Activity

3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid is an organic compound with the molecular formula CHNOS. It is characterized by the presence of a sulfonamide group and a propanoic acid moiety, which contribute to its unique biological activities. This compound has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its role as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various physiological processes. By inhibiting PDE4, this compound can increase cAMP levels, leading to enhanced signaling pathways associated with inflammation and other cellular responses .

Therapeutic Potential

Research indicates that this compound may exhibit anticancer properties . Its mechanism involves modulating key metabolic enzymes and signaling pathways that are often dysregulated in cancer cells. The dual functionality of the sulfonamide and propanoic acid groups allows for versatile interactions with biological macromolecules, potentially leading to therapeutic benefits in cancer treatment .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- In Vitro Studies : In laboratory settings, this compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells with IC values in the low micromolar range .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Notably, treatment at doses of 200 mg/kg resulted in a statistically significant decrease in tumor size without evident toxicity to vital organs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains sulfonamide and propanoic acid moieties | PDE4 inhibitor; anticancer activity |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Lacks sulfonamide group | Limited biological activity |

| 3,4-Dimethoxybenzenesulfonamide | Lacks propanoic acid moiety | Moderate enzyme inhibition |

The comparison highlights the unique structure of this compound, which confers distinct biological activities not observed in similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxybenzenesulfonamido)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of sulfonamido-propanoic acids typically involves nucleophilic substitution or coupling reactions. For example, β-propiolactone derivatives (e.g., 3-(3,4-difluorophenoxy)propanoic acid) are synthesized via ring-opening reactions with phenols, achieving ~49% yield, while acrylonitrile routes yield ~72% due to milder conditions . Optimizing molar ratios (e.g., 1:1.2 for nucleophile:electrophile), using catalysts like DMAP, and selecting polar aprotic solvents (e.g., DMF) can enhance yields. Post-reaction purification via recrystallization or column chromatography is critical for isolating the sulfonamido derivative .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- NMR : H NMR should show singlet peaks for methoxy groups (δ ~3.8–3.9 ppm) and splitting patterns for the propanoic acid backbone (δ 2.5–3.5 ppm). C NMR confirms sulfonamido (C-SO-N) and carboxylic acid (δ ~170–175 ppm) functionalities .

- IR : Stretching vibrations for -SO-N (1150–1350 cm) and carboxylic acid -OH (2500–3300 cm) .

- MS : Molecular ion peak (M) and fragmentation patterns (e.g., loss of CO from the carboxylic acid group) .

Q. What are the primary biological activities reported for structurally related 3-arylpropanoic acids, and how do substituents influence these activities?

- Methodological Answer : 3-Arylpropanoic acids with methoxy or hydroxyl groups (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid) exhibit antioxidant and anti-inflammatory activities. Methoxy groups enhance metabolic stability by reducing phase I oxidation, while hydroxyl groups increase hydrophilicity and radical-scavenging capacity . For example, 3-(3′-hydroxyphenyl)propanoic acid reduces inflammation via NF-κB inhibition , and dihydrocaffeic acid (3,4-dihydroxy derivative) shows superior antioxidant activity compared to monohydroxy analogs .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to those of other 3-arylpropanoic acids in mammalian systems, and what analytical approaches are used to track these metabolites?

- Methodological Answer : 3-Arylpropanoic acids undergo β-oxidation (yielding benzoic acids) or conjugation (e.g., sulfation/glucuronidation). For example, 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid is metabolized via β-oxidation to 4-hydroxy-3-methoxybenzoic acid or dehydroxylated to 3-(3,4-dihydroxyphenyl)propanoic acid . To track metabolites, use:

- LC-MS/MS : Quantifies phase I/II metabolites with high sensitivity.

- Isotopic labeling : C-labeled propanoic acid backbones differentiate endogenous vs. exogenous metabolites .

Q. What experimental strategies can resolve contradictions in reported metabolic fates of 3-arylpropanoic acid derivatives, such as competing β-oxidation versus conjugation reactions?

- Methodological Answer :

- In vitro models : Compare hepatic S9 fractions (phase I) vs. recombinant sulfotransferases (phase II) to isolate enzymatic preferences .

- Knockout studies : Use CYP450 or UGT-deficient cell lines to identify dominant pathways .

- Time-course assays : Track metabolite ratios over time to determine kinetic preferences (e.g., β-oxidation dominates early, conjugation increases with substrate depletion) .

Q. In structure-activity relationship (SAR) studies, how do methoxy and sulfonamido substituents on the phenyl ring affect the compound's bioavailability and target engagement?

- Methodological Answer :

- Methoxy groups : Increase lipophilicity (logP), enhancing membrane permeability but reducing solubility. 3,4-Dimethoxy substitution (as in 3,4-dimethoxyphenylacetic acid) improves metabolic stability by blocking hydroxylation .

- Sulfonamido group : Introduces hydrogen-bonding capacity, potentially improving target binding (e.g., enzyme active sites). However, it may reduce oral bioavailability due to increased polarity .

- Methodology : Use parallel artificial membrane permeability assays (PAMPA) for bioavailability prediction and surface plasmon resonance (SPR) for binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.